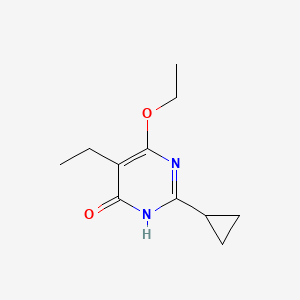
2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone class. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Ethylated Precursors: Starting from ethylated pyrimidine derivatives, cyclization can be achieved using cyclopropyl and ethoxy substituents.
Reaction Conditions: Typical conditions might involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidinone oxides, while reduction could produce pyrimidinone alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Potential use in drug development for treating various diseases.
Industry: As a precursor for manufacturing pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function to produce a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyclopropyl-6-methoxy-5-ethylpyrimidin-4(1H)-one
- 2-Cyclopropyl-6-ethoxy-5-methylpyrimidin-4(1H)-one
- 2-Cyclopropyl-6-ethoxy-5-ethylpyridine-4(1H)-one
Uniqueness
2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new drugs or materials with desired characteristics.
Biologische Aktivität
2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₅N₃O
- Molecular Weight : 205.26 g/mol
- IUPAC Name : this compound
Research indicates that compounds in the pyrimidine family often exhibit various biological activities through several mechanisms:
- Antiviral Activity : Pyrimidine derivatives have shown efficacy against viral infections by inhibiting viral replication. For instance, studies have demonstrated that certain pyrimidines can interfere with viral RNA synthesis, thereby reducing viral load in infected cells .
- Antimicrobial Properties : The compound may possess antimicrobial properties, potentially acting against a range of bacteria and fungi. The mechanism typically involves disrupting cellular processes or inhibiting essential enzymes necessary for microbial survival.
- Enzyme Inhibition : Some studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, thus affecting cell proliferation and survival.
Pharmacological Effects
The pharmacological profile of this compound includes:
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibits viral replication | |
| Antimicrobial | Effective against selected bacterial strains | |
| Enzyme Inhibition | Impacts metabolic pathways |
Case Studies and Research Findings
Several case studies have explored the biological activity of pyrimidine derivatives, including this compound. Below are notable findings:
Case Study 1: Antiviral Efficacy
A study conducted on various pyrimidine derivatives highlighted the antiviral activity of this compound against influenza viruses. The compound was found to reduce viral titers significantly in vitro, suggesting its potential as a therapeutic agent for treating viral infections .
Case Study 2: Antimicrobial Activity
In another investigation, the compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate the inhibition zones, demonstrating effective concentrations that inhibited bacterial growth .
Case Study 3: Mechanistic Insights
A mechanistic study revealed that the compound acts by inhibiting key enzymes involved in nucleotide synthesis, which is critical for both viral replication and bacterial growth. This inhibition was quantified using enzyme kinetics assays, indicating a competitive inhibition mechanism .
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-cyclopropyl-4-ethoxy-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H16N2O2/c1-3-8-10(14)12-9(7-5-6-7)13-11(8)15-4-2/h7H,3-6H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
RLMSFXHAZKSKKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(NC1=O)C2CC2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















